Cas no 2580179-55-9 (Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate)

Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate structure
2580179-55-9 structure
Product Name:Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate
CAS No:2580179-55-9
MF:C10H15F2NO3
MW:235.227810144424
CID:5891895
PubChem ID:165887400
Update Time:2025-07-20

Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate
    • EN300-27732430
    • 2580179-55-9
    • Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate
    • Inchi: 1S/C10H15F2NO3/c1-9(2,3)16-8(14)5-4-15-7-6(13-5)10(7,11)12/h5-7,13H,4H2,1-3H3
    • InChI Key: HSTXJYQIPBBCRX-UHFFFAOYSA-N
    • SMILES: FC1(C2C1NC(C(=O)OC(C)(C)C)CO2)F

Computed Properties

  • Exact Mass: 235.10199966g/mol
  • Monoisotopic Mass: 235.10199966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.6Ų

Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate Pricemore >>

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Additional information on Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate

Comprehensive Overview of Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate (CAS No. 2580179-55-9)

Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate (CAS No. 2580179-55-9) is a highly specialized bicyclic compound that has garnered significant attention in the fields of pharmaceutical chemistry and organic synthesis. This compound, characterized by its unique difluorinated and azabicyclo structure, is widely utilized as a key intermediate in the development of novel bioactive molecules. Its molecular framework, which includes a tert-butyl ester group, offers exceptional stability and reactivity, making it a valuable asset in medicinal chemistry and drug discovery.

In recent years, the demand for fluorinated compounds like Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate has surged due to their pivotal role in enhancing the metabolic stability and bioavailability of therapeutic agents. Researchers and pharmaceutical companies are increasingly focusing on fluorine-containing scaffolds to address challenges in drug design, such as improving target selectivity and reducing off-target effects. This compound’s difluoro moiety is particularly noteworthy, as it can significantly influence the lipophilicity and binding affinity of potential drug candidates.

The synthesis of Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate involves advanced organic transformations, including cyclization and esterification reactions. Its bicyclo[4.1.0]heptane core structure is a testament to the ingenuity of modern synthetic methodologies, which enable the construction of complex heterocyclic systems with high precision. This compound’s versatility is further highlighted by its compatibility with various catalytic systems and reaction conditions, making it a preferred choice for high-throughput screening and combinatorial chemistry.

From an industrial perspective, Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate is often employed in the production of small-molecule inhibitors and protease inhibitors, which are critical in treating diseases such as cancer and viral infections. Its application in peptide mimetics and enzyme inhibitors underscores its importance in the development of next-generation therapeutics. Additionally, the compound’s chiral centers and stereochemical complexity make it an attractive candidate for asymmetric synthesis and stereoselective reactions.

Environmental and sustainability considerations are also driving innovation in the use of Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate. The pharmaceutical industry is increasingly adopting green chemistry principles to minimize waste and reduce the environmental impact of synthetic processes. This compound’s efficient synthesis and potential for atom economy align with these goals, further enhancing its appeal to research laboratories and manufacturing units.

In conclusion, Tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylate (CAS No. 2580179-55-9) represents a cutting-edge chemical entity with broad applications in drug development and organic synthesis. Its unique structural features, combined with its pharmacological relevance, position it as a cornerstone in the quest for innovative therapeutics. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of precision medicine and molecular design.

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